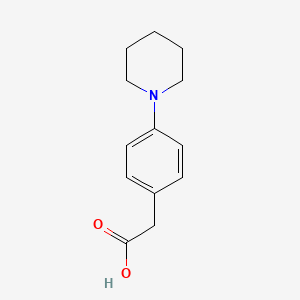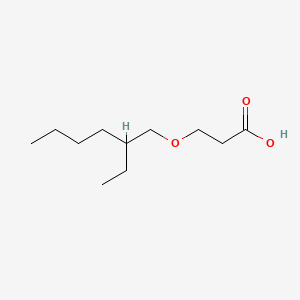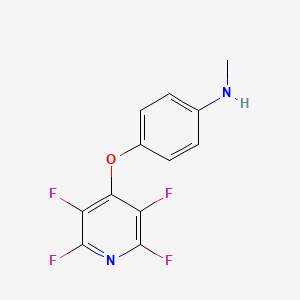![molecular formula C37H26 B14168682 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene CAS No. 924662-15-7](/img/structure/B14168682.png)
2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is an organic compound characterized by its unique structure, which includes two biphenyl groups attached to a fluorene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene typically involves the coupling of biphenyl groups to a fluorene core. One common method involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction requires a biphenyl boronic acid and a fluorene derivative with suitable leaving groups, such as bromides or iodides. The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
科学研究应用
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent electronic properties
作用机制
The mechanism of action of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is largely dependent on its application. In the context of OLEDs, the compound functions as an electron transport material, facilitating the movement of electrons within the device. Its molecular structure allows for efficient electron delocalization, which is crucial for its performance in electronic applications .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.
Fluorene: The core structure of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene, known for its rigidity and stability.
2,7-Dibromo-9H-fluorene: A precursor in the synthesis of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene.
Uniqueness
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is unique due to the presence of biphenyl groups, which enhance its electronic properties and make it suitable for advanced applications in electronics and photonics. Its structure allows for greater versatility in chemical modifications compared to simpler biphenyl or fluorene derivatives .
属性
CAS 编号 |
924662-15-7 |
|---|---|
分子式 |
C37H26 |
分子量 |
470.6 g/mol |
IUPAC 名称 |
2,7-bis(4-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C37H26/c1-3-7-26(8-4-1)28-11-15-30(16-12-28)32-19-21-36-34(23-32)25-35-24-33(20-22-37(35)36)31-17-13-29(14-18-31)27-9-5-2-6-10-27/h1-24H,25H2 |
InChI 键 |
PYBLEZKFIYZPHO-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B14168660.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)


